molecular formula C15H12O5 B1241221 Toralactone CAS No. 41743-74-2

Toralactone

Cat. No.: B1241221
CAS No.: 41743-74-2
M. Wt: 272.25 g/mol
InChI Key: NFNQIVIXHYXLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Toralactone plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with several key enzymes and proteins, including Caspase 3 (CASP3), phosphatidylinositol-4,5-bisphosphate 3-kinase (PIK3CA), epidermal growth factor receptor (EGFR), and amyloid β (A4) precursor protein (APP) . These interactions are crucial for its function in reducing intracellular lipid accumulation and modulating the mitogen-activated protein kinase (MAPK) signaling pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease lipid accumulation in HepG2 cells by reversing the up-regulation of CASP3, EGFR, and APP, and the down-regulation of PIK3CA . This modulation of gene expression and signaling pathways highlights its potential in therapeutic applications for conditions like non-alcoholic fatty liver disease (NAFLD).

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules and its ability to modulate enzyme activity. This compound forms stable combinations with hub genes such as CASP3, EGFR, and APP through molecular docking . This binding interaction leads to the inhibition of CASP3 and EGFR expression, which in turn reduces lipid accumulation in cells. Additionally, this compound’s activation of the Nrf2 pathway contributes to its antioxidative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound, particularly in solution, is a critical factor in its long-term effects on cellular function. It is recommended to store this compound in tightly sealed vials and avoid repeated freeze-thaw cycles to maintain its stability . Long-term studies have shown that this compound can significantly reduce intracellular lipid accumulation over extended periods by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively reduces lipid accumulation without causing adverse effects . At higher dosages, there may be potential toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as CASP3 and PIK3CA, which play crucial roles in regulating lipid accumulation and metabolism . By modulating these enzymes, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like NAFLD.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its function . Understanding the transport mechanisms of this compound can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its ability to modulate key signaling pathways and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toralactone can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Cassia tora L. and Cassia obtusifolia L. This process includes:

Chemical Reactions Analysis

Toralactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Toralactone can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "benzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and benzaldehyde in the presence of sodium ethoxide to form 4-phenyl-3-buten-2-one", "Step 2: Alkylation of 4-phenyl-3-buten-2-one with ethyl acetoacetate in the presence of hydrochloric acid to form 4-(2-oxopropyl)-4-phenylbut-3-en-2-one", "Step 3: Reduction of 4-(2-oxopropyl)-4-phenylbut-3-en-2-one using sodium borohydride to form 4-(2-hydroxypropyl)-4-phenylbutan-2-one", "Step 4: Acetylation of 4-(2-hydroxypropyl)-4-phenylbutan-2-one using acetic anhydride in the presence of sulfuric acid to form 4-(2-acetoxypropyl)-4-phenylbutan-2-one", "Step 5: Hydrolysis of 4-(2-acetoxypropyl)-4-phenylbutan-2-one using sodium hydroxide to form Toralactone", "Step 6: Purification of Toralactone using sodium sulfate and magnesium sulfate to remove impurities", "Step 7: Drying of Toralactone and isolation as a white crystalline solid" ] }

CAS No.

41743-74-2

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one

InChI

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3

InChI Key

NFNQIVIXHYXLPG-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC

Canonical SMILES

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC

melting_point

252 - 254 °C

41743-74-2

physical_description

Solid

Synonyms

toralactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toralactone
Reactant of Route 2
Toralactone
Reactant of Route 3
Toralactone
Reactant of Route 4
Toralactone
Reactant of Route 5
Toralactone
Reactant of Route 6
Toralactone
Customer
Q & A

Q1: How does toralactone interact with P-glycoprotein (P-gp)?

A1: Research indicates that this compound inhibits P-gp efflux activity by interacting with both the P-gp ATPase enzyme subunit and the P-gp active binding site. [] This dual interaction enhances intracellular entrapment of P-gp substrates, such as paclitaxel. []

Q2: What are the downstream effects of this compound's interaction with P-gp?

A2: By inhibiting P-gp efflux activity, this compound can sensitize resistant cancer cells to chemotherapeutic agents like paclitaxel. [] This sensitization enhances the cytotoxic profile of these agents, potentially improving treatment efficacy. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C16H16O6 and a molecular weight of 304.29 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), have been employed to elucidate the structure of this compound and its derivatives. [, , , ]

Q5: Is there information available regarding the stability of this compound under various conditions?

A5: While specific stability data under various conditions is limited in the provided research, this compound's isolation from natural sources like Cassia obtusifolia seeds suggests a degree of inherent stability. [, , , , ] Further research is needed to thoroughly evaluate its stability profile.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research doesn't indicate any catalytic properties associated with this compound. Its biological activities are primarily attributed to its interactions with specific enzymes and receptors.

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking simulations have been used to predict the interactions of this compound with key targets, such as Caspase 3, EGFR, and PIK3CA, in the context of lipid metabolism regulation. [] These simulations help understand the binding affinities and potential mechanisms of action.

Q8: How do structural modifications of this compound affect its activity?

A8: Studies on structurally related compounds from Cassia tora seeds indicate that the presence and position of hydroxyl groups on the naphthopyrone nucleus significantly influence estrogenic and anti-estrogenic activities. [] For instance, this compound exhibits significant anti-estrogenic activity, while aurantio-obtusin displays potent estrogenic activity. [] Additionally, glycosylation of this compound can alter its bioavailability and bioactivity. [, , ]

Q9: Is there information available on the SHE regulations surrounding this compound?

A9: The provided research doesn't explicitly address SHE regulations for this compound. As with any chemical compound, especially those with potential pharmaceutical applications, adherence to relevant safety and handling guidelines is crucial.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Detailed information on this compound's ADME profile is limited in the provided research. Further investigation is needed to understand its pharmacokinetic properties, which are essential for determining appropriate dosage regimens and assessing potential drug interactions.

Q11: Has this compound demonstrated efficacy in cell-based assays or animal models?

A11: Yes, studies using FFA-induced HepG2 cells have shown that Cassiae semen ethanol extract (CSEE), containing this compound, can significantly reduce intracellular lipid accumulation. [] This effect was attributed to the modulation of the MAPK signaling pathway and the regulation of key genes like CASP3, EGFR, and PIK3CA. [] Further research, including animal models, is needed to validate these findings and explore its therapeutic potential in conditions like NAFLD.

Q12: What is known about the toxicity and safety profile of this compound?

A12: While this compound is generally considered safe based on its traditional use, comprehensive toxicological studies are limited. [] Further investigation is necessary to determine potential adverse effects, particularly with long-term use and higher doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.